3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one
Description
3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one is a quinoxaline derivative characterized by a benzyl group at position 1 of the quinoxaline ring and a 2-amino-5-nitrophenyl substituent at position 3 (Figure 1). Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring system, often explored for their pharmacological and materials science applications. This compound has drawn attention due to its structural similarity to bioactive molecules, such as CFTR activators, though its specific biological activity remains less studied. Its synthesis likely involves condensation reactions between o-phenylenediamine derivatives and diketones or aldehydes, followed by functionalization to introduce the benzyl and nitroamine groups .
Properties
Molecular Formula |
C21H16N4O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2-one |
InChI |
InChI=1S/C21H16N4O3/c22-17-11-10-15(25(27)28)12-16(17)20-21(26)24(13-14-6-2-1-3-7-14)19-9-5-4-8-18(19)23-20/h1-12H,13,22H2 |
InChI Key |
IIQHWNBHBBWOHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C(C2=O)C4=C(C=CC(=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one typically involves multi-step organic reactions One common method starts with the nitration of aniline derivatives to introduce the nitro group This is followed by a series of condensation reactions to form the quinoxaline ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The amino and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 2: Structural and Functional Comparison with Schiff Base Ligands
| Property | 3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one | Schiff Base-MMT Hybrids |
|---|---|---|
| Key Functional Group | Quinoxaline-2-one | Imine-metal complex |
| Characterization Methods | FTIR, NMR (assumed) | FTIR, XRD, TEM, TGA |
| Application Focus | Potential bioactivity | Nanomaterials, catalysis |
Quinoxaline Derivatives with Heterocyclic Substituents
Compounds like (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides () share the quinoxaline core but feature thiadiazole or triazole substituents. These derivatives are synthesized via cyclization reactions and characterized by spectral analyses. Unlike the target compound, their bioactivity is linked to antimicrobial or anticancer properties, demonstrating how peripheral substituents dictate functional outcomes .
Organomercury Compounds with 2-Amino-5-nitrophenyl Groups
lists acetyloxy-(2-amino-5-nitrophenyl)mercury, an organomercury compound. While structurally distinct (mercury center vs. However, the mercury compound’s toxicity and applications in organometallic synthesis contrast sharply with the quinoxalinone’s likely biomedical uses .
Biological Activity
3-(2-Amino-5-nitrophenyl)-1-benzylquinoxalin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a quinoxalinone core with an amino and nitro group substituted on the phenyl ring. The synthesis typically involves the condensation of 1,2-phenylenediamines with substituted phenyloxoacetates, leading to various analogs that can exhibit differing biological activities based on structural modifications.
Research indicates that compounds within the quinoxalinone class, including this compound, act as Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activators. The compound has been shown to enhance chloride ion conductance in CFTR channels, which is pivotal for maintaining fluid balance in epithelial tissues .
Pharmacological Effects
- Cystic Fibrosis Treatment : The compound has demonstrated efficacy in activating CFTR channels, with studies showing an EC50 value as low as 21 nM in certain analogs, indicating high potency .
- Antimicrobial Activity : There is emerging evidence that quinoxalinone derivatives possess antimicrobial properties. For instance, structural analogs have been tested against various pathogens, showing promising results in inhibiting growth .
- Anticancer Potential : Some derivatives have exhibited cytotoxic effects against cancer cell lines. For example, modifications to the nitro group have been linked to increased selectivity and potency against specific tumor types .
Study 1: Efficacy in Mouse Models
A study evaluated the compound's effects on mouse models of constipation. The results indicated that this compound significantly improved stool output and hydration levels compared to standard treatments like lubiprostone . This suggests potential applications in gastrointestinal disorders.
| Compound | EC50 (nM) | Efficacy in Constipation Model |
|---|---|---|
| This compound | 21 | High |
| Lubiprostone | N/A | Moderate |
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial activity of various quinoxalinone derivatives against Leishmania species. Compounds showed varying degrees of effectiveness, with some exhibiting IC50 values below 10 µM against promastigotes .
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Compound A | <10 | Leishmania amazonensis |
| Compound B | >20 | Leishmania infantum |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-amino-5-nitrophenyl)-1-benzylquinoxalin-2-one, and how are intermediates characterized?
- Methodology : The compound can be synthesized via alkylation of a quinoxalinone precursor. For example, 3-phenylquinoxalin-2(1H)-one undergoes benzylation using benzyl chloride in the presence of potassium carbonate and tetra-n-butylammonium bromide in DMF, followed by recrystallization . Key intermediates (e.g., Schiff base ligands) are synthesized by condensing 4-nitro-o-phenylenediamine with aldehydes (e.g., salicylaldehyde) under reflux, yielding precipitates characterized via FTIR (C=N stretch at ~1614–1620 cm⁻¹), ¹H NMR (aromatic protons and NH₂ signals), and elemental analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- FTIR : Identifies functional groups (e.g., NH₂ stretches at 3370–3494 cm⁻¹, NO₂ at 1325–1344 cm⁻¹) .
- ¹H NMR : Aromatic protons appear as multiplets between δ 6.6–8.0 ppm, with NH₂ as singlets (~6.6–6.8 ppm) and C=N imine protons as singlets (~8.9–9.3 ppm) .
- UV-Vis : Absorption bands (e.g., 372–374 nm) confirm π→π* transitions in conjugated systems .
Q. How is thermal stability assessed for this compound and its derivatives?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen/air determines decomposition steps. For Schiff base analogs, weight loss at ~200–300°C corresponds to ligand degradation, while residual mass indicates metal oxide formation in coordination complexes .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and elemental analysis results be resolved?
- Methodology : Discrepancies in CHN analysis (e.g., lower carbon content than theoretical values) may arise from incomplete purification or hygroscopicity. Triangulate data via:
- Mass spectrometry (e.g., ESI-MS) to confirm molecular ion peaks.
- XRD : Single-crystal diffraction (using SHELXL ) validates bond lengths/angles.
- Replicate synthesis under controlled humidity and inert atmospheres .
Q. What strategies optimize reaction yields for nitro-to-amine reductions in related quinoxaline derivatives?
- Methodology : Nitro groups in 2-nitrophenyl derivatives are reduced using Na₂S₂O₃ in boiling dioxane/water. Key factors:
- Catalyst : Trace H₂SO₄ accelerates hydrolysis of intermediates like 3-oxazolidinones.
- Temperature control : Maintain reflux to prevent side reactions (e.g., over-reduction) .
Q. How does intercalation into montmorillonite (MMT) clay affect the compound’s properties?
- Methodology :
- Ion exchange : Treat MMT with Cu²⁺/Ni²⁺ salts to create cation-exchange sites.
- Intercalation : React metal-exchanged MMT with the Schiff base ligand. Confirm success via:
- XRD : Increased basal spacing (e.g., from 12 Å to >15 Å) indicates interlayer insertion.
- TEM/SEM : Exfoliated or layered nanostructures with <5 nm thickness .
Q. What computational approaches validate crystallographic data for this compound?
- Data collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å).
- Modeling : Assign anisotropic displacement parameters and restrain NH/OH groups.
- Validation : Check R-factors (<5%) and residual electron density maps .
Methodological Considerations
- Data Triangulation : Combine XRD, spectroscopic, and thermal data to address contradictions .
- Hybrid Materials : For MMT intercalation, optimize metal-to-ligand ratios to balance exfoliation and stability .
- Ethical Data Practices : Ensure open data sharing while protecting sensitive synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
